3-Formyl Nevirapine

Analytical Chemistry Pharmaceutical Quality Control Physicochemical Characterization

QC labs risk accuracy loss when substituting non-specific Nevirapine impurities-distinct retention times & MS fragmentation patterns compromise method validity. 3-Formyl Nevirapine (CAS 174532-77-5) is a characterized reference standard with LogP 2.35 & MW 294.31, enabling unambiguous HPLC/UHPLC identification. • Characteristic retention time distinct from parent drug & hydroxylated metabolites • Supports ICH-compliant forced degradation studies & stability testing • Stable at -20°C for traceable reference stock solutions

Molecular Formula C16H14N4O2
Molecular Weight 294.31 g/mol
CAS No. 174532-77-5
Cat. No. B141980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl Nevirapine
CAS174532-77-5
Synonyms11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepine-3-carboxaldehyde; 
Molecular FormulaC16H14N4O2
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1C=O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
InChIInChI=1S/C16H14N4O2/c1-9-10(8-21)7-18-15-13(9)19-16(22)12-3-2-6-17-14(12)20(15)11-4-5-11/h2-3,6-8,11H,4-5H2,1H3,(H,19,22)
InChIKeyWBFPHWLLYPXRTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Formyl Nevirapine (CAS: 174532-77-5): A Critical Nevirapine Derivative Reference Standard for Analytical and Metabolic Research


3-Formyl Nevirapine (CAS: 174532-77-5) is a chemically modified derivative of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, characterized by the addition of a formyl group at the 3-position of the dipyridodiazepinone core . This structural modification results in a unique molecular formula of C16H14N4O2 and a molecular weight of approximately 294.31 g/mol . As a compound, it primarily serves as a critical reference standard for the identification, quantification, and control of related substances in pharmaceutical quality control (QC) and analytical method validation, rather than as a therapeutic agent [1]. Its distinct physicochemical properties, including a boiling point of 483.3±45.0 °C and a calculated LogP of 2.35, differentiate it from both the parent drug Nevirapine and its primary hydroxylated metabolites .

3-Formyl Nevirapine (CAS: 174532-77-5): Why Substitution with Other Nevirapine-Related Compounds is Not Feasible


The procurement of a specific Nevirapine analog, metabolite, or impurity cannot be approached generically due to the profound impact of even minor structural modifications on critical performance parameters . Substituting 3-Formyl Nevirapine with a different Nevirapine impurity, such as a hydroxylated metabolite (e.g., 3-Hydroxynevirapine) or a different process-related impurity (e.g., Nevirapine EP Impurity B), will lead to significant discrepancies in analytical method performance, including altered retention times, distinct mass spectrometric fragmentation patterns, and different relative response factors, thereby compromising the accuracy and validity of purity assessments [1]. Furthermore, the unique physicochemical profile of 3-Formyl Nevirapine—specifically its higher boiling point (483.3±45.0 °C) compared to Nevirapine (415.4±45.0 °C) and its distinct LogP (2.35) —dictates its behavior in various chromatographic systems and its stability under different storage conditions, making it irreplaceable for its specific applications in analytical method development and validation [1]. Therefore, a user must prioritize this specific compound to ensure analytical and regulatory compliance.

Quantitative Evidence for 3-Formyl Nevirapine (CAS: 174532-77-5): A Head-to-Head Comparison Against Key Comparators


Comparative Physicochemical Properties: Boiling Point Differentiation

The boiling point of 3-Formyl Nevirapine (483.3±45.0 °C) is significantly higher than that of the parent drug Nevirapine (415.4±45.0 °C) and notably lower than that of its 3-hydroxy metabolite (516.4±50.0 °C) . This distinct volatility profile directly impacts its behavior in gas chromatography (GC) and other thermal analyses, providing a clear differentiator for selection in specific analytical workflows.

Analytical Chemistry Pharmaceutical Quality Control Physicochemical Characterization

Comparative Physicochemical Properties: Lipophilicity (LogP) Shift

The calculated partition coefficient (LogP) for 3-Formyl Nevirapine is 2.35, which falls between that of Nevirapine (LogP ~2.5) and its more polar 2-hydroxy metabolite (LogP ~1.95) [1]. This indicates that the introduction of the formyl group at the 3-position imparts a lipophilicity that is distinct from both the parent drug and its common hydroxylated metabolites.

Drug Metabolism and Pharmacokinetics Analytical Method Development Medicinal Chemistry

Synthetic Accessibility: A Key Advantage for Laboratory Preparation

In contrast to many other Nevirapine analogs and metabolites that require complex, multi-step synthetic routes, 3-Formyl Nevirapine can be efficiently synthesized via a single-step Vilsmeier-Haack formylation of Nevirapine using N,N-dimethylformamide and phosphorus oxychloride [1]. This contrasts with the often complex, low-yielding syntheses required for other specific NVP analogs, such as those designed for click chemistry or deuterium incorporation, which involve multiple steps and purification stages [2].

Organic Synthesis Process Chemistry Reference Standard Production

Stability Profile: Long-Term Storage Requirements

3-Formyl Nevirapine requires long-term storage at -20°C for optimal stability over 1-2 years, whereas the parent drug Nevirapine is typically stable for up to 3 years when stored as a powder at -20°C and can tolerate brief periods at room temperature [1]. This specific storage requirement for 3-Formyl Nevirapine is a critical factor for procurement and inventory management, ensuring the integrity of the reference standard is maintained.

Pharmaceutical Stability Reference Material Management Laboratory Procurement

Key Application Scenarios for 3-Formyl Nevirapine (CAS: 174532-77-5) in Scientific and Industrial Settings


Analytical Method Development and Validation for Nevirapine Drug Substance and Drug Product Purity

3-Formyl Nevirapine is an essential reference standard for developing and validating high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods for impurity profiling of Nevirapine Active Pharmaceutical Ingredient (API) and finished dosage forms. Its distinct LogP of 2.35 ensures it elutes at a characteristic retention time, different from the parent drug (LogP ~2.5) and other related impurities, enabling accurate identification and quantification during forced degradation studies and stability testing . Its unique mass (294.31 g/mol) and fragmentation pattern are critical for LC-MS/MS confirmation .

Pharmacopoeial Compliance and Quality Control (QC) Release Testing

Procurement of 3-Formyl Nevirapine is necessary for pharmaceutical QC laboratories to comply with regulatory requirements from bodies like the USP, EP, and ICH. As a potential related substance or degradation product, its availability as a characterized reference standard is critical for establishing system suitability criteria and calculating the percentage of impurities in Nevirapine batches [1]. The long-term stability of the compound at -20°C allows for the creation of controlled, traceable reference stock solutions essential for routine batch release [2].

Metabolic Pathway and Biomarker Discovery Studies

3-Formyl Nevirapine can serve as a specific synthetic probe to study the metabolic fate of Nevirapine. The formyl group may act as a marker to trace alternative metabolic pathways distinct from the primary 2-, 3-, 8-, and 12-hydroxylation routes mediated by CYP3A4 and CYP2B6 [3]. Its unique physicochemical signature, particularly its LogP of 2.35, aids in the development of selective LC-MS methods to differentiate it from the major hydroxylated metabolites in biological matrices, supporting research into potential biomarkers of exposure or toxicity [3].

Synthesis of Novel Nevirapine Analogues for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the 3-formyl group provides a versatile chemical handle for further derivatization, such as reductive amination or Grignard addition, to create a library of novel 3-substituted Nevirapine analogs [4]. The compound's ease of synthesis via a one-step formylation makes it an attractive and cost-effective starting material for exploring SAR around the 3-position of the dipyridodiazepinone core, enabling the investigation of new NNRTIs with potentially improved resistance profiles or altered toxicity [4].

Technical Documentation Hub

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